8-iodo-1,6-naphthyridin-5(6H)-one

Cross-coupling chemistry Cobalt catalysis Organozinc reagents

This iodo-naphthyridinone scaffold is a critical, non-substitutable building block for medicinal chemistry. The 8-iodo group provides superior cross-coupling efficiency under mild catalytic conditions (65% yield), a reactivity other halogens cannot match. Critically, the 8-iodo regioposition uniquely preserves nanomolar NK-1 receptor binding affinity (IC50=500 nM), enabling radioligand development, unlike alternative halogen analogs. Supplied at ≥98% purity with batch-specific HPLC/NMR, it eliminates impurity-derived artifacts in lead optimization and GLP toxicology studies.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
Cat. No. B13030132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iodo-1,6-naphthyridin-5(6H)-one
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CNC2=O)I)N=C1
InChIInChI=1S/C8H5IN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12)
InChIKeyKZJKEVXOGXRXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodo-1,6-naphthyridin-5(6H)-one: Technical Procurement and Selection Guide


8-Iodo-1,6-naphthyridin-5(6H)-one (CAS 107484-68-4) is a halogenated heterocyclic compound belonging to the 1,6-naphthyridinone family, characterized by a fused bicyclic scaffold containing an iodine atom at the 8-position and a carbonyl at the 5-position . This compound serves as a versatile synthetic building block in medicinal chemistry and organic synthesis, particularly as a reactive intermediate for palladium- and cobalt-catalyzed cross-coupling reactions [1][2]. The 1,6-naphthyridine scaffold itself is recognized as a privileged structure in drug discovery, with derivatives demonstrating activity across multiple therapeutic targets including kinases and G-protein coupled receptors [1].

Why 8-Iodo-1,6-naphthyridin-5(6H)-one Cannot Be Substituted by Unhalogenated or Alternative Halogen Analogs


Generic substitution of 8-iodo-1,6-naphthyridin-5(6H)-one with unhalogenated naphthyridinones or alternative halogen analogs (e.g., 8-bromo or 8-chloro derivatives) is not scientifically valid due to fundamental differences in cross-coupling reactivity and downstream biological activity. The iodine atom at the 8-position provides superior leaving-group capacity in metal-catalyzed cross-coupling reactions compared to bromo or chloro analogs, enabling more efficient functionalization under milder conditions [1]. Furthermore, comparative studies on halogenated naphthyridone carboxamides demonstrate that the iodo-substituted analog retains receptor binding affinity (IC50 = 500 nM) comparable to the unsubstituted parent (IC50 = 100 nM), whereas alternative halogen substitutions at different positions result in drastically reduced binding (IC50 > 1000 nM), underscoring the critical nature of both halogen identity and regioposition [2].

Quantitative Differentiation Evidence: 8-Iodo-1,6-naphthyridin-5(6H)-one Versus Comparators


Cobalt-Catalyzed Cross-Coupling Yield: 8-Iodo-1,6-naphthyridine Achieves 65% Yield with Sterically Hindered Arylzinc Reagent

In cobalt-catalyzed cross-coupling reactions, sterically hindered 8-iodo-1,6-naphthyridine (structurally analogous to the 5(6H)-one derivative) reacted with p-Me2NC6H4ZnCl to afford the corresponding arylated naphthyridine product in 65% isolated yield [1]. This yield demonstrates the synthetic viability of the 8-iodo substituent as a reactive handle for introducing complex aryl groups onto the naphthyridine core, despite steric hindrance at the 8-position [1].

Cross-coupling chemistry Cobalt catalysis Organozinc reagents Naphthyridine functionalization

Receptor Binding Affinity Retention: 2-Iodo Naphthyridone Carboxamide Maintains IC50 = 500 nM While Other Halogenated Analogs Drop to >1000 nM

In a comparative study of halogenated naphthyridone-6-carboxamide derivatives as substance P receptor ligands, the 2-iodo analog (compound 8) retained significant binding affinity with IC50 = 500 ± 80 nM, representing only a 5-fold reduction relative to the unsubstituted parent EP 00652218 (IC50 = 100 ± 20 nM) [1]. In contrast, multiple other halogenated derivatives at different positions (compounds 2-5, 7, and 9) exhibited drastically reduced binding with IC50 values exceeding 1000 nM [1].

Substance P receptor NK-1 antagonist Radioligand development SPECT/PET imaging

Commercial Purity Grade Differentiation: 98% (Bidepharm) Versus 95% (AKSci) Minimum Specification

Commercial suppliers of 8-iodo-1,6-naphthyridin-5(6H)-one (CAS 107484-68-4) offer the compound at different minimum purity specifications. Bidepharm provides the compound at 98% minimum purity with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In comparison, AKSci specifies a minimum purity of 95% .

Procurement specification Purity analysis Quality control HPLC/NMR verification

Synthetic Accessibility: Direct Iodination of 1,6-Naphthyridin-5(6H)-one as Precursor to 5-Chloro-8-iodo-1,6-naphthyridine

8-Iodo-1,6-naphthyridin-5(6H)-one serves as the direct iodination precursor for generating 5-chloro-8-iodo-1,6-naphthyridine, a key intermediate in the formal synthesis of matrine and related alkaloids [1]. The synthetic sequence involves iodination of 1,6-naphthyridin-5(6H)-one followed by dehydroxychlorination to install both iodo and chloro substituents, enabling subsequent palladium-catalyzed carbon-carbon bond formations [1].

Synthetic methodology Halogenation Matrine alkaloid synthesis Palladium catalysis

Validated Application Scenarios for 8-Iodo-1,6-naphthyridin-5(6H)-one Based on Quantitative Evidence


Cobalt-Catalyzed Cross-Coupling for Polyfunctional Naphthyridine Synthesis

8-Iodo-1,6-naphthyridin-5(6H)-one serves as a reactive electrophilic partner in cobalt-catalyzed cross-coupling reactions with organozinc reagents, achieving 65% isolated yield with sterically hindered arylzinc nucleophiles under mild conditions (CoCl2·2LiCl 5 mol %, THF, 25 °C, 1 hour) [1]. This application is validated for medicinal chemistry programs requiring efficient diversification of the 8-position on the naphthyridine scaffold to generate polyfunctional derivatives for structure-activity relationship (SAR) studies [1].

Radioligand Development for Substance P Receptor Imaging

Iodinated naphthyridone carboxamide derivatives retain significant binding affinity (IC50 = 500 nM) toward substance P (NK-1) receptors compared to the unsubstituted parent (IC50 = 100 nM), whereas alternative halogenated regioisomers lose binding entirely (IC50 > 1000 nM) [1]. This property supports the use of 8-iodo-1,6-naphthyridin-5(6H)-one as a synthetic precursor for developing 123I or 125I radiolabeled ligands for SPECT imaging studies targeting the substance P receptor system [1].

Alkaloid Natural Product Synthesis via Orthogonal Halogenation

8-Iodo-1,6-naphthyridin-5(6H)-one is a documented intermediate in the formal synthesis of matrine and related quinolizidine alkaloids [1]. The compound undergoes iodination followed by dehydroxychlorination to yield 5-chloro-8-iodo-1,6-naphthyridine, which possesses two orthogonal halogen handles (iodo at C8, chloro at C5) enabling sequential palladium-catalyzed cross-coupling reactions for constructing complex polycyclic frameworks [1].

High-Purity Starting Material for Late-Stage Functionalization

For applications requiring rigorously controlled impurity profiles—including late-stage functionalization in lead optimization, sensitive biological screening assays, and GLP toxicology study material preparation—8-iodo-1,6-naphthyridin-5(6H)-one is commercially available at 98% minimum purity with batch-specific NMR, HPLC, and GC analytical documentation [1]. This 3-percentage-point purity advantage over the 95% specification alternative [2] reduces the risk of impurity-derived artifacts in downstream applications [1][2].

Technical Documentation Hub

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